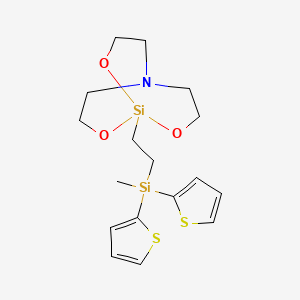![molecular formula C3H9NO3S2 B14455504 N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide CAS No. 70355-69-0](/img/structure/B14455504.png)
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide is an organosulfur compound with the molecular formula C3H9NO3S2. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2). Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with dimethylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid (HCl). The reaction can be represented as follows:
CH3SO2Cl+(CH3)2NH→CH3SO2N(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar structure but without the dimethyl substitution.
N,N-Dimethylmethanesulfonamide: Another related compound with similar chemical properties.
Uniqueness
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethyl group enhances its stability and solubility, making it a valuable compound in various applications.
Propiedades
Número CAS |
70355-69-0 |
|---|---|
Fórmula molecular |
C3H9NO3S2 |
Peso molecular |
171.2 g/mol |
Nombre IUPAC |
N-[dimethyl(oxo)-λ6-sulfanylidene]methanesulfonamide |
InChI |
InChI=1S/C3H9NO3S2/c1-8(2,5)4-9(3,6)7/h1-3H3 |
Clave InChI |
LGDZRUNXRFZRIU-UHFFFAOYSA-N |
SMILES canónico |
CS(=NS(=O)(=O)C)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





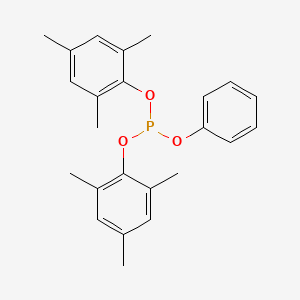
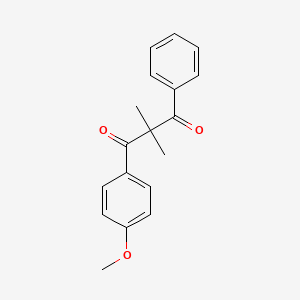
![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

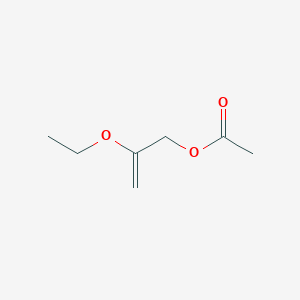
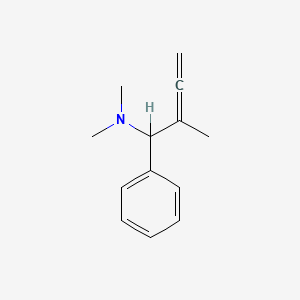
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)

